molecular formula C12H9BrF3NO2 B1414641 Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805101-25-0

Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate

Cat. No. B1414641
CAS RN: 1805101-25-0
M. Wt: 336.1 g/mol
InChI Key: DEAYFNOBUMEWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate (ETBCFMP) is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent for organic synthesis, as a catalyst for various reactions, and as an inhibitor for certain enzymes. ETBCFMP is a relatively new compound, and its potential applications are still being explored.

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate is used as a reagent in organic synthesis, as a catalyst for various reactions, and as an inhibitor for certain enzymes. It has been used in the synthesis of various compounds, including steroids, amino acids, and peptides. It has been used as a catalyst in the synthesis of various organic molecules, such as amines, alcohols, and esters. It has also been used as an inhibitor of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases.

Mechanism Of Action

The mechanism of action of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate is not yet fully understood. It is believed to act as an inhibitor of enzymes involved in signal transduction pathways by binding to the active site of the enzyme and blocking its activity. It is also believed to act as a catalyst for certain reactions by increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate are not yet fully understood. It has been shown to have an inhibitory effect on certain enzymes involved in signal transduction pathways, but its effects on other biochemical and physiological processes are not yet known.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate in lab experiments is its high purity and low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood. Therefore, it is important to exercise caution when using Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate in laboratory experiments.

Future Directions

The potential applications of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate are still being explored. Future research could focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of medicine. Finally, research could be conducted to explore the potential uses of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate as a catalyst for various reactions.

properties

IUPAC Name

ethyl 2-[3-bromo-6-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-7(6-17)3-4-9(13)11(8)12(14,15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYFNOBUMEWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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